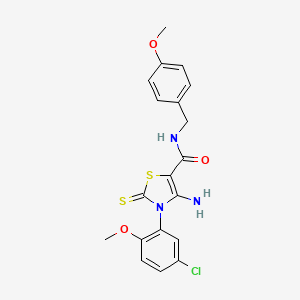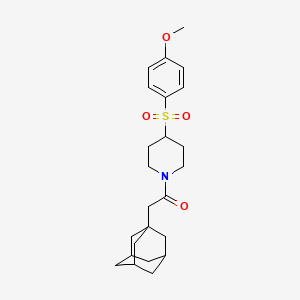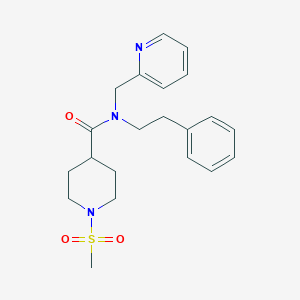
1-Fluoro-1-nitrooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Reactivity in Supercritical Isopropanol
1-Fluoro-1-nitrooctane demonstrates interesting reactivity in supercritical isopropanol in a flow reactor in the presence of Al2O3. This reaction leads to the formation of isopropyl esters of respective acids, a process that increases in efficiency with rising temperatures. This study is significant for understanding the chemical behavior of 1-fluoro-1-nitrooctane under specific conditions (Sivcev et al., 2016).
Nitration Processes
The compound is involved in nitration processes, as indicated by research on nitration of adamantane and diamantane with nitronium tetrafluoroborate. This process yields a variety of nitro compounds, including 1-fluoroadamantane, showcasing the versatility of fluoro-nitro compounds in chemical synthesis (Olah et al., 1993).
Antibacterial Agent Synthesis
1-Fluoro-1-nitrooctane derivatives have been used in the synthesis of antibacterial agents. For example, 1,4-dihydro-4-oxopyridinecarboxylic acids with fluoro substituents have shown significant antibacterial activity, demonstrating the potential of fluoro-nitro compounds in pharmaceutical applications (Matsumoto et al., 1984).
Lanthanoid Cluster Motif Formation
Research on lanthanoid cubane cluster motifs has revealed that functional groups like fluoro in 1-phenylbutane-1,3-dione ligands (related to 1-fluoro-1-nitrooctane) influence the formation of these clusters. This highlights the potential of fluoro-nitro compounds in materials science and coordination chemistry (Andrews et al., 2011).
Gas Phase Reactions
1-Fluoro-1-nitrooctane and related compounds show unique reactions in the gas phase. A study on 1-fluoro- and 1-chloroadamantane in the gas phase revealed protonation followed by carbon-halogen bond fission, indicating the distinctive behavior of fluoro-nitro compounds under certain conditions (Abboud et al., 1994).
Synthesis of Nitric Oxide Donors
Fluoro S-nitrosothiols, potentially derived from fluoro-nitro compounds like 1-fluoro-1-nitrooctane, have been synthesized as nitric oxide (NO) donors. These compounds are crucial in creating novel antimicrobial and thromboresistant fluoropolymer-based medical devices (Zhou et al., 2019).
Michael Addition Reactions
1-Fluoro-1-nitrooctane derivatives are used in Michael addition reactions to nitroolefins, producing compounds with high enantioselectivities. Such reactions are pivotal in the synthesis of α-fluoro-α-substituted amino acids, demonstrating the significance of fluoro-nitro compounds in organic synthesis and drug development (Kwiatkowski & Lu, 2015).
Fluorescent Probes for Nitroxyl Detection
The compound has been used in the development of fluorescent probes for nitroxyl detection in biological systems. This research is crucial for understanding nitroxyl's biological roles and pharmacological effects (Kawai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-fluoro-1-nitrooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-2-3-4-5-6-7-8(9)10(11)12/h8H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCNDDTGWJOMB-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC([N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]([N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-1-nitrooctane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)


![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)


![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)


![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)